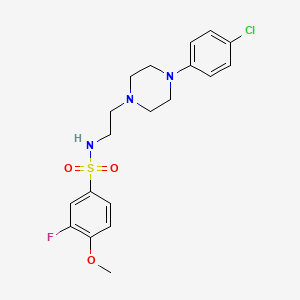

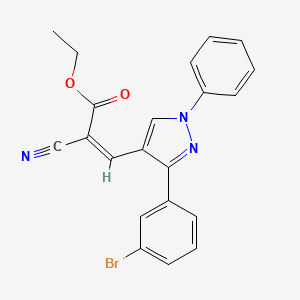

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

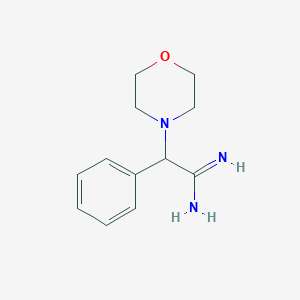

“N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-methoxybenzamide” is a solid compound with the empirical formula C20H24ClN3O2 . It is a potent and selective D4 dopamine receptor ligand . This compound has been used as a lead in the development of new compounds with potential therapeutic applications .

Synthesis Analysis

The compound was synthesized by N-alkylation of 4-(4-chlorophenyl)piperazine with ethyl 2-bromo-2-methylpropanoate . Structural modifications were done on its amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring .Molecular Structure Analysis

The molecular structure of the compound was confirmed based on its TLC, IR, 1HNMR, 13CNMR, and elemental analysis .Chemical Reactions Analysis

Structural modifications were done on the compound’s amide bond and on its alkyl chain linking the benzamide moiety to the piperazine ring . These modifications led to a decrease in dopamine D4 receptor affinity .Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 373.9 g/mol . It is soluble in DMSO (22 mg/mL) but insoluble in water .Scientific Research Applications

Therapeutic Applications

One study focused on the synthesis of a compound with potential as a cocaine abuse therapeutic agent. The research highlighted the first catalytic enantioselective synthesis of this compound, which is prepared through several steps, including the key asymmetric step involving catalytic enantioselective addition of dimethylzinc to acetophenone derivatives. This process uses chiral isoborneolsulfonamide ligands, showcasing the compound's relevance in addressing cocaine dependency through a novel synthetic route (Forrat, Ramón, & Yus, 2007).

Receptor Binding Studies

Another area of research involves the structure-affinity relationship of derivatives of the compound as high-affinity and selective ligands for dopamine D(4) receptors. This study aimed to understand the impact of structural modifications on the compound's affinity for dopamine receptors, which is crucial for developing targeted treatments for neurological disorders. The findings indicated that certain modifications could decrease the affinity, providing insights into designing more effective ligands (Perrone, Berardi, Colabufo, Leopoldo, & Tortorella, 2000).

Chemical Synthesis and Pharmacokinetics

Research has also been conducted on the pharmacological profile of related sulfonamide compounds, such as "SB-357134," which is a potent, selective, brain-penetrant, and orally active antagonist for 5-HT6 receptors. This compound has been studied for its potential in treating neurological disorders due to its ability to cross the blood-brain barrier and selectively target serotonin receptors, highlighting its significance in neuropharmacology (Stean et al., 2002).

Mechanism of Action

Target of Action

The primary target of this compound is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The neurotransmitter dopamine is the primary endogenous ligand for dopamine receptors .

Mode of Action

This compound acts as a potent and selective ligand for the D4 dopamine receptor . A ligand is a substance that forms a complex with a biomolecule to serve a biological purpose. In this case, the compound binds to the D4 dopamine receptor, potentially altering its function .

Biochemical Pathways

Dopamine signaling is crucial for a variety of physiological functions, including motor control, reward, reinforcement, and the regulation of prolactin secretion .

Pharmacokinetics

It is soluble in dmso at a concentration of 22 mg/ml, suggesting it may have good bioavailability .

Result of Action

As a ligand for the d4 dopamine receptor, it may influence neuronal activity and neurotransmission .

Future Directions

properties

IUPAC Name |

N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-fluoro-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClFN3O3S/c1-27-19-7-6-17(14-18(19)21)28(25,26)22-8-9-23-10-12-24(13-11-23)16-4-2-15(20)3-5-16/h2-7,14,22H,8-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJELMCMSSLOSQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)S(=O)(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClFN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-3-fluoro-4-methoxybenzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-chlorobenzyl)thio]-4-(4-fluorobenzyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2934008.png)

![4-((4aR,5R,5aR,8aR,9S)-10-(4-hydroxyphenyl)-2,6,8-trioxo-2,3,4a,5,5a,6,8a,9,9a,10-decahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindol-7(8H)-yl)butanoic acid](/img/structure/B2934010.png)

![Methyl 3-[(3,4-dimethylphenyl){2-[(3-fluoro-4-methylphenyl)amino]-2-oxoethyl}sulfamoyl]thiophene-2-carboxylate](/img/structure/B2934014.png)

![Ethyl 2-(2-(benzo[d]isoxazol-3-ylmethylsulfonamido)thiazol-4-yl)acetate](/img/structure/B2934015.png)

![[2-[(3-Nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-pyrrolidin-1-ylsulfonylphenyl)methanone](/img/structure/B2934021.png)

![5-[(Z)-1-Chloro-2-(2,6-dichloropyridin-3-yl)ethenyl]-N-[(4-fluorophenyl)methyl]-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2934022.png)